molecular formula C12H15NO4 B8362386 Ethyl 4-nitro-3-phenylbutanoate

Ethyl 4-nitro-3-phenylbutanoate

Cat. No.: B8362386
M. Wt: 237.25 g/mol
InChI Key: YUZFCLKAFDLCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitro-3-phenylbutanoate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 193.20 g/mol . As an organic ester featuring both nitro and phenyl functional groups, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The structure of this compound suggests its potential utility in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. For instance, research into 4-phenylbutyrate (4-PBA) analogues has demonstrated significant promise in anticancer applications, showing cytotoxic activity against various human cancer cell lines such as breast carcinoma (MCF-7) and lung carcinoma (A549) . While the specific biological activity of this compound is an area for further investigation, its molecular framework makes it a compound of interest for researchers exploring new therapeutic candidates and conducting structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing use only. It is not for direct human or veterinary use.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-nitro-3-phenylbutanoate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(14)8-11(9-13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

YUZFCLKAFDLCLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 4-Nitrobenzoate
  • Structure : Aromatic nitro group at the para position of a benzoate ester.
  • Applications : Used as a precursor in dye synthesis and pharmaceutical intermediates. The nitro group facilitates electrophilic substitution reactions.
  • Reactivity : Higher stability compared to aliphatic nitro esters due to resonance stabilization in the aromatic ring .
Ethyl 4-Nitrocinnamate
  • Structure: Nitro group on a cinnamate backbone (phenyl-propenoate).
  • Applications : Key intermediate in synthesizing UV-absorbing compounds and polymers. The conjugated double bond enhances photochemical reactivity .
Ethyl 3-Oxo-4-Phenylbutanoate (CAS 718-08-1)
  • Structure : Ketone (oxo) group at the 3-position and phenyl group at the 4-position.
  • Applications: Precursor in the synthesis of β-keto esters for fragrances and pharmaceuticals. The ketone group enables keto-enol tautomerism, useful in condensation reactions .
Ethyl 4-Chloro-3-Oxobutanoate
  • Structure: Chloro and oxo substituents on a butanoate ester.
  • Applications : Intermediate in antibiotic synthesis (e.g., chloramphenicol derivatives). The chloro group enhances electrophilicity for nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Physical State (RT) Notable Reactivity
Ethyl 4-nitro-3-phenylbutanoate* C₁₂H₁₃NO₄ 235.24 g/mol Nitro, phenyl, ester Likely liquid Nitro group reduction to amine; ester hydrolysis to carboxylic acid
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 g/mol Aromatic nitro, ester Crystalline solid Electrophilic aromatic substitution; nitro reduction
Ethyl 3-oxo-4-phenylbutanoate C₁₂H₁₄O₃ 206.24 g/mol Ketone, phenyl, ester Liquid Keto-enol tautomerism; Claisen condensation
Ethyl 4-chloro-3-oxobutanoate C₆H₉ClO₃ 164.59 g/mol Chloro, ketone, ester Liquid Nucleophilic substitution (Cl); ketone aldol reactions

*Properties inferred from structural analogs .

Q & A

Q. What synthetic routes are commonly employed for preparing Ethyl 4-nitro-3-phenylbutanoate, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via nitro-group introduction into phenylbutanoate precursors or through condensation reactions. For instance, analogous esters like ethyl 4-chloro-3-oxobutanoate are synthesized by reacting with amines or hydrazines under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization involves:

  • Temperature modulation : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may increase side reactions.
  • Catalyst screening : Acidic (e.g., HCl) or basic catalysts can influence regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) improves purity. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • Spectroscopy :
    • NMR (¹H, ¹³C, DEPT-135) to confirm nitro and ester functional groups.
    • FT-IR for nitro (1520–1350 cm⁻¹) and carbonyl (1740–1720 cm⁻¹) stretches.
  • Chromatography :
    • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Thermal analysis :
    • DSC/TGA to determine melting point and thermal stability.

Q. What solvents and conditions are optimal for storing this compound to prevent degradation?

Store in airtight, amber vials at –20°C under inert gas (N₂/Ar). Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution or cyclization reactions?

Mechanistic insights require:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map transition states and activation energies .
  • Trapping intermediates : Use low-temperature NMR or ESI-MS to detect short-lived species (e.g., nitro-enolate intermediates).

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in heterocyclic synthesis?

Discrepancies may arise from:

  • Substrate impurities : Validate starting material purity via GC-MS or elemental analysis.
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.
  • Statistical design : Apply factorial experiments (e.g., ANOVA) to isolate variables (e.g., solvent polarity, catalyst loading) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • LC-QTOF-MS : High-resolution mass spectrometry to identify low-abundance byproducts (e.g., nitro-reduction derivatives).
  • Headspace GC-MS : Detect volatile impurities (e.g., residual solvents).
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. How can computational models predict the biological activity or environmental fate of this compound?

  • QSAR : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data.
  • Molecular docking : Simulate interactions with target enzymes (e.g., nitroreductases).
  • Environmental persistence : Use EPI Suite to estimate biodegradation half-lives and ecotoxicity .

Methodological Guidelines

Q. Designing experiments to study the stability of this compound under varying pH and temperature conditions

  • Protocol :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
    • Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products.
    • Calculate rate constants (k) using first-order kinetics and plot Arrhenius relationships to predict activation energy .

Q. Developing a validated HPLC method for this compound in complex matrices

  • Parameters :
    • Column: C18 (250 × 4.6 mm, 5 µm).
    • Mobile phase: 60:40 acetonitrile/0.1% formic acid.
    • Flow rate: 1.0 mL/min; detection: UV 254 nm.
  • Validation : Assess linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL), precision (%RSD < 2%), and recovery (>95%) .

Q. Conducting comparative studies between this compound and structural analogs (e.g., Ethyl 4-fluoro-3-nitrobenzoate)

  • Approach :
    • Synthesize analogs (e.g., via halogen substitution) and compare reactivity in SN2 reactions.
    • Use Hammett plots to correlate substituent effects (σ values) with reaction rates .

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